N-Acetoxy-N-glycolyl-2-aminofluorene

Carcinogenesis Enzymology Metabolism

N-Acetoxy-N-glycolyl-2-aminofluorene (N-OAc-GAF) is a uniquely reactive 'ultimate carcinogen' model featuring a glycolyl (-COCH2OH) substituent that distinguishes it from N-OAc-AAF. This divergence creates non-interchangeable bioactivation: its precursor inhibits N,O-acyltransferase, forcing exclusive sulfotransferase-dependent activation. Its unique intramolecular O→O acyl migration enables kinetic studies inaccessible with acetyl analogs. Ideal for comparing glycolyl- vs. acetyl-derived DNA adduct conformations and isolating sulfotransferase activation mechanisms.

Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
CAS No. 115227-95-7
Cat. No. B038275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetoxy-N-glycolyl-2-aminofluorene
CAS115227-95-7
SynonymsN-acetoxy-N-glycolyl-2-aminofluorene
NAGAF
Molecular FormulaC17H15NO4
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)CO
InChIInChI=1S/C17H15NO4/c1-11(20)22-18(17(21)10-19)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,19H,8,10H2,1H3
InChIKeyIBPKZWFYZYIXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetoxy-N-glycolyl-2-aminofluorene (CAS 115227-95-7): A Specialized Carcinogen Metabolite Probe for Bioactivation Studies


N-Acetoxy-N-glycolyl-2-aminofluorene (N-OAc-GAF) is a synthetic, reactive model compound used to study the bioactivation and DNA adduct formation of glycolyl-substituted aromatic amines [1]. Unlike its widely-studied acetyl analog N-acetoxy-N-acetyl-2-aminofluorene (N-OAc-AAF), N-OAc-GAF features a glycolyl group (-COCH2OH) on the amide nitrogen, which imparts fundamentally distinct chemical and biological properties [2]. It is utilized as an 'ultimate carcinogen' model to bypass metabolic activation steps, enabling direct investigation of its unique reactivity and downstream effects in controlled experimental systems [3].

Why N-Acetoxy-N-glycolyl-2-aminofluorene Cannot Be Substituted with Standard N-Acetoxy-N-acetyl-2-aminofluorene


The substitution of an acetyl group with a glycolyl group creates a fundamental divergence in the compound's mechanism of action and chemical stability, making it non-interchangeable with N-acetoxy-N-acetyl-2-aminofluorene (N-OAc-AAF) [1]. While N-OAc-AAF is bioactivated by cytosolic N,O-acyltransferase, N-OH-GAF (the precursor to the target compound) acts as a potent suicide inhibitor of this same enzyme, forcing its own activation through a distinct sulfotransferase-dependent pathway [2]. Furthermore, N-OAc-GAF itself is uniquely unstable due to a novel intramolecular O→O acyl migration, a chemical property not observed in its acetylated counterpart [1]. This combination of differential bioactivation and inherent chemical instability precludes its use as a simple analog and requires it to be treated as a unique experimental probe.

Quantitative Differentiation Evidence for N-Acetoxy-N-glycolyl-2-aminofluorene


Differential Bioactivation: N-OH-GAF (N-OAc-GAF Precursor) Bypasses and Inhibits N,O-Acyltransferase

The ultimate bioactivation of N-OH-GAF, the immediate precursor of the target compound N-OAc-GAF, does not proceed via the canonical cytosolic N,O-acyltransferase pathway used by the standard comparator N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF). In vitro studies show that covalent binding of N-OH-GAF to DNA is minimal through cytosolic N,O-acyltransferase [1]. Instead, its activation requires the presence of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), implicating sulfotransferase enzymes [1]. Furthermore, N-OH-GAF is a potent suicide inhibitor of N,O-acyltransferase, a property not shared by its acetyl counterpart [1].

Carcinogenesis Enzymology Metabolism

Unique Chemical Instability: Intramolecular O→O Acyl Migration in N-OAc-GAF

N-Acetoxy-N-glycolyl-2-aminofluorene (N-OAc-GAF) exhibits a unique chemical instability not observed in its acetyl analog. It undergoes a novel and facile intramolecular O→O acyl migration to form N-hydroxy-N-(acetoxyacetyl)-2-aminofluorene (N-OH-AcAAF) as the sole product [1]. This rearrangement precludes its isolation as a stable synthetic intermediate and is a direct consequence of the glycolyl side chain. In contrast, the analogous N-acetoxy-N-acetyl-2-aminofluorene (N-OAc-AAF) is stable enough to be routinely recrystallized [1].

Chemical Stability Mechanism of Action Analytical Chemistry

10-Fold Greater DNA Binding Rate of N-OH-GAF Under Peroxidative Bioactivation

The glycolyl-hydroxamic acid progenitor, N-hydroxy-N-glycolyl-2-aminofluorene (N-OH-GAF), which can be bioactivated to form N-OAc-GAF, displays significantly greater reactivity than its acetyl analog under specific conditions. When subjected to peroxidative bioactivation, N-OH-GAF displayed a 10-fold greater rate of DNA binding than N-hydroxy-N-acetyl-2-aminofluorene (N-OH-AAF) [1].

DNA Adducts Bioactivation Carcinogenicity

Equivalent In Vitro DNA/RNA Binding in Whole Hepatocytes but with Divergent Subcellular Mechanisms

Despite the mechanistic differences at the subcellular level, the hydroxamic acid precursors N-OH-GAF and N-OH-AAF exhibit equal overall covalent binding to both DNA and RNA when incubated with whole rat hepatocyte suspensions [1]. This contrasts with their distinct subcellular activation profiles, where N-OH-GAF's microsomal-catalyzed binding rate is approximately twice that observed for N-OH-AAF [1].

In Vitro Models Drug Metabolism Toxicology

Primary Research Applications for N-Acetoxy-N-glycolyl-2-aminofluorene (CAS 115227-95-7)


Investigating Sulfotransferase-Dependent Carcinogen Bioactivation

N-OAc-GAF is uniquely suited for studies aiming to isolate and characterize the role of sulfotransferase enzymes in the bioactivation of aromatic amines, as its precursor is a poor substrate for the alternative N,O-acyltransferase pathway [1].

Elucidating Structure-Activity Relationships (SAR) of DNA Adduct Formation

Researchers can use N-OAc-GAF to directly compare the conformational and biological consequences of glycolyl- versus acetyl-derived DNA adducts, building on the established divergent bioactivation pathways of their progenitors [1].

Mechanistic Studies of O→O Acyl Migration and Its Toxicological Relevance

The compound's inherent instability and rearrangement to N-OH-AcAAF provide a model system for studying the kinetics and potential biological significance of intramolecular acyl migrations, a reaction not accessible with standard acetyl analogs [1].

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